molecular formula C12H17N3O3S B2956273 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923113-68-2

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2956273
M. Wt: 283.35
InChI Key: JSCYPHLXKSZIIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Organic Synthesis and Derivative Formation

  • Thiazoline Derivatives Incorporating Cyclopropane Groups : A study by Nötzel et al. (2001) demonstrates an efficient access to thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropane groups, showcasing methodologies that could be relevant for synthesizing structurally related compounds to N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide (Nötzel et al., 2001).

Antimicrobial Activity

  • Antimicrobial and Antifungal Activity of Thiazolidine Derivatives : Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antimicrobial and antifungal activities, suggesting potential antimicrobial applications for related compounds (Alhameed et al., 2019).

Anticancer Activity

  • Cytotoxicity of Thiazolidin-4-One Derivatives : Kumar et al. (2015) conducted a study on the synthesis and pharmacological evaluation of bis-heterocyclic derivatives including thiazolidin-4-ones, which were screened for antimicrobial, anti-inflammatory, analgesic, and anticancer activities, indicating a multifaceted potential in drug development (Kumar et al., 2015).

Novel Synthetic Methodologies

  • Solid-Phase Synthesis of Thiazole Derivatives : Kim et al. (2019) described the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase, presenting a novel approach that could be adapted for the synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide derivatives with potential drug properties (Kim et al., 2019).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It includes information on handling, storage, and disposal .

properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-18-5-4-13-10(16)6-9-7-19-12(14-9)15-11(17)8-2-3-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCYPHLXKSZIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

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